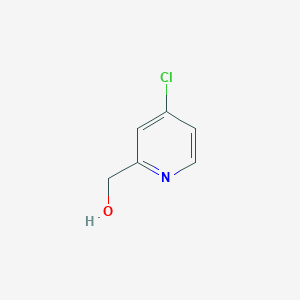







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8]O)[CH:3]=1.S(Cl)([Cl:12])=O>ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][Cl:12])[CH:3]=1
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC=C1)CO
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then stirred at 60° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
CUSTOM
|
|
Details
|
After this time the DCM was evaporated off
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was then extracted into DCM (3×30 cm3)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium carbonate for 30 min
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration the product solution
|
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated to a low volume
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a short silica column (1:4 methanol/DCM as eluent)
|
|
Type
|
CUSTOM
|
|
Details
|
giving a pale yellow solution
|
|
Type
|
CONCENTRATION
|
|
Details
|
This was then concentrated down to a red/brown oil
|
|
Type
|
CUSTOM
|
|
Details
|
dried at 50° C.
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |